molecular formula C7H8N2O3 B1587238 4,6-Dimethoxypyrimidine-5-carbaldehyde CAS No. 4558-59-2

4,6-Dimethoxypyrimidine-5-carbaldehyde

Cat. No. B1587238
CAS RN: 4558-59-2
M. Wt: 168.15 g/mol
InChI Key: WQGFZQFGVYDFOP-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-5-carbaldehyde (DPCA) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Reactivity and Derivative Formation

4,6-Dimethoxypyrimidine-5-carbaldehyde is known for its reactivity, particularly in forming derivatives through various chemical reactions. For instance, it has been shown to react with glycine esters, leading to the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018). This characteristic underlines its potential for synthesizing biologically active compounds.

Synthesis of Heterocyclic Structures

4,6-Dimethoxypyrimidine-5-carbaldehyde plays a role in synthesizing various heterocyclic structures, which are crucial in medicinal chemistry. For example, it is used in the synthesis of benzimidazoles, undergoing reactions like formylation, acylation, nitration, and bromination (Black et al., 2020). These processes are vital for creating novel compounds with potential therapeutic applications.

Antimicrobial Properties

Some derivatives of 4,6-dimethoxypyrimidine have shown promising antibacterial activities. A study involving the synthesis of new pyrimidine derivatives incorporating a 1H-tetrazol-5-ylthio moiety revealed that certain compounds exhibited good antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli et al., 2013). This discovery highlights the potential of 4,6-dimethoxypyrimidine derivatives in developing new antimicrobial agents.

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel compounds with diverse applications. For instance, it has been used to create new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, showcasing its versatility in creating diverse chemical structures (Zinchenko et al., 2017).

Development of Semiconducting Polymers

In materials science, 4,6-dimethoxypyrimidine-5-carbaldehyde is used in the synthesis of semiconducting polymers. By undergoing aldol condensation reactions, it contributes to the development of novel conjugated polymers, which are essential in the field of organic electronics (Gunathilake et al., 2013).

properties

IUPAC Name

4,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFZQFGVYDFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403278
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidine-5-carbaldehyde

CAS RN

4558-59-2
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
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Synthesis routes and methods

Procedure details

43.6 g (246 mmol) of 4,6-dichloropyrimidine-5-carboaldehyde was dissolved in 200 ml of methanol, and 120 g (622 mmol) of 28% sodium methoxide was added under cooling with ice and then reacted for 2 hours at room temperature. After completion of the reaction, the solvent was distilled off, and an aqueous citric acid solution was added, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous sodium hydrogencarbonate solution, an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried and concentrated, and the obtained crude crystals were washed with isopropyl ether to obtain 8.3 g (yield: 20%) of 4,6-dimethoxypyrimidine-5-carboaldehyde.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B He, Z Zhu, F Chen, R Zhang, W Chen… - Archiv der …, 2021 - Wiley Online Library
Continuing our studies on NO‐donating ursolic acid–benzylidene derivatives as potential antitumor agents, we designed and synthesized a series of new arylidene derivatives …
Number of citations: 6 onlinelibrary.wiley.com

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